molecular formula C11H22N2O B7499470 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide

2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide

Cat. No. B7499470
M. Wt: 198.31 g/mol
InChI Key: DFCDBYIFXLEHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAA is a synthetic compound that belongs to the class of piperidine derivatives, and it is commonly used as a precursor in the synthesis of various drugs. The purpose of

Mechanism of Action

The exact mechanism of action of 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability, and drugs that enhance GABAergic transmission have been shown to exhibit anticonvulsant and anxiolytic properties. 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide has been shown to increase the binding affinity of GABA to its receptors, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizures, reduce pain sensitivity, and induce sedation and muscle relaxation. Additionally, 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide has been shown to alter the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide in lab experiments is its high purity and stability. 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide can be synthesized in large quantities with high yield, making it a cost-effective precursor for the synthesis of various drugs. However, 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide has limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research and development of 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide. One potential direction is the synthesis of novel derivatives of 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide that exhibit improved pharmacological properties. Additionally, 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide could be further investigated for its potential use in the treatment of various neurological disorders, such as epilepsy and anxiety. Finally, the mechanism of action of 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide could be further elucidated to better understand its effects on the GABAergic system.

Synthesis Methods

The synthesis of 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide involves the reaction of 4-methylpiperidine with isopropyl acetate in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide as the final product. The yield of 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide can be optimized by varying the reaction conditions, such as the temperature, pressure, and concentration of the reactants.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological disorders. Additionally, 2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide has been investigated for its potential use as a local anesthetic and as a precursor in the synthesis of novel drugs.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)12-11(14)8-13-6-4-10(3)5-7-13/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCDBYIFXLEHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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